1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of bromine, fluorine, and chlorine substituents on a propanone backbone. Its unique structure makes it relevant in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. The compound's molecular formula is , and its molecular weight is approximately 279.53 g/mol .
This compound can be synthesized through various chemical methods, primarily involving halogenation and substitution reactions. It is commercially available from chemical suppliers specializing in fine chemicals and intermediates .
1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one falls under the category of halogenated ketones, which are organic compounds containing halogen atoms (bromine, fluorine, chlorine) attached to a carbon chain that includes a carbonyl group (C=O). This classification indicates its potential reactivity and applications in synthetic chemistry.
The synthesis of 1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps:
The structure of 1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one can be represented with its IUPAC name and molecular formula:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 279.53 g/mol |
IUPAC Name | 1-[4-bromo-3-(fluoromethyl)phenyl]-3-chloropropan-1-one |
InChI Key | NWGBMZDNNSQZPJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(=O)CCCl)CF)Br |
The compound features a phenyl ring substituted with a bromine atom at the para position and a fluoromethyl group at the meta position relative to the carbonyl group .
1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one can undergo several types of reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with biological targets:
The presence of halogen atoms enhances binding affinity to specific biological targets, making this compound useful in biochemical studies .
The physical properties of 1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one include:
Chemical properties include:
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
This compound represents a significant tool in both academic research and industrial chemistry, highlighting its versatility and importance in synthetic methodologies.
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6